molecular formula C21H17N3O3 B3722545 3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B3722545
M. Wt: 359.4 g/mol
InChI Key: AGTQNRSMKCRTKH-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone” is a type of Schiff base . Schiff bases are stable imines containing a C=N bond, where N is bonded to an alkyl or aryl group . They are prepared by condensation of aliphatic or aromatic primary amine with carbonyl compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of the heterocyclic compound with a number of aromatic aldehyde derivatives, including salicyaldehyde, piperonal, and vanillin, as well as ketone derivatives . These prepared compounds were characterized using multiple techniques, including physical and functional techniques, to obtain their expected composition .


Molecular Structure Analysis

The molecular formula of this compound is C21H17N3O3 . The dihedral angle between the mean planes of the two hydroxyphenyl rings is 86.61 (12)° .


Chemical Reactions Analysis

Schiff bases are considered very important in organic and inorganic reactions, to prepare derivatives that have pharmaceutical, industrial, and agricultural applications .


Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 524.1±50.0 °C at 760 mmHg, and a flash point of 270.8±30.1 °C . It has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . The water solubility at 25 deg C is 237 mg/L .

Future Directions

The structural diversity in some of the metal complexes with multidentate Schiff base ligands has triggered a wide range of applications of this class of compounds in sensors, catalysis, biology, medicines, and photonics . This suggests that future research could focus on exploring these applications further.

Properties

IUPAC Name

2-(2-hydroxyphenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-18-11-5-1-7-14(18)13-22-24-20(16-9-3-6-12-19(16)26)23-17-10-4-2-8-15(17)21(24)27/h1-13,20,23,25-26H/b22-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTQNRSMKCRTKH-LPYMAVHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

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